Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Lead series containing morpholine or piperazine often encounter hERG binding, CYP2D6 inhibition, or suboptimal CNS MPO scores. This compound delivers a dual bioisostere strategy in a single synthetic intermediate. • 1,4-Dioxane replaces basic amines without introducing cationic charge at physiological pH, preserving H-bond geometry while eliminating pH-dependent solubility complexity. • 1,2,4-Oxadiazole-3-carboxylate provides a metabolically stable ester bioisostere resistant to hydrolytic degradation. • LogP 0.36, 5 HBA, TPSA 83.7 Ų-occupies favorable fragment-based screening space (LogP<1) inaccessible to THF (LogP 0.74) or alkyl analogs. Sourced from multiple established suppliers at 97-98% purity with identical GHS profile to the THF analog, requiring no additional risk assessments for workflow substitution.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B13633558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2COCCO2
InChIInChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3
InChIKeyBSRRBNKACGKLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Physicochemical & Structural Baseline


Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1343828-40-9, MW 228.20 g/mol) is a heterocyclic building block combining a 1,2,4-oxadiazole core—a recognized bioisostere for ester and amide functionalities conferring resistance to hydrolytic degradation [1]—with a 1,4-dioxane substituent at the 5-position, a scaffold independently validated as a versatile bioisosteric replacement for morpholine, piperidine, and piperazine in drug discovery programs [2]. The compound is commercially available at 97–98% purity from multiple established suppliers and contains a single stereocenter (undefined absolute configuration), offering chiral enrichment potential for fragment-based and lead-oriented synthesis workflows.

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Differentiation from Close Analogs


Although the 1,2,4-oxadiazole-3-carboxylate scaffold is well represented in commercial building block catalogues, substitution at the 5-position fundamentally dictates lipophilicity, hydrogen-bonding capacity, and polar surface area—parameters that govern solubility, permeability, and target engagement in downstream applications [1]. The 1,4-dioxane ring introduces a second endocyclic oxygen atom absent in tetrahydrofuran, tetrahydropyran, or simple alkyl congeners, producing measurable shifts in LogP (Δ ≈ –0.4 units vs. the THF analog), hydrogen bond acceptor count (+1 vs. THF analog), and topological polar surface area (Δ ≈ +9.2 Ų vs. THF analog) . These differences are not cosmetic; in lead optimization, a 0.4 LogP unit shift can translate to a ~3–4-fold change in partition coefficient, significantly altering pharmacokinetic behavior [2]. Consequently, substituting the dioxane-bearing compound with its THF or alkyl analogs without re-optimizing the entire series introduces unpredictable changes in solubility, metabolic stability, and off-target profiles.

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Comparative Evidence Guide


Lipophilicity Comparison: Dioxane vs. Tetrahydrofuran Analog

The target compound exhibits a computed LogP of 0.358 (Fluorochem) and an XLogP3-AA of 0 (PubChem), representing substantially lower lipophilicity than the closest five-membered cyclic ether analog, ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate, which has a LogP of 0.735 . A simple alkyl comparator, ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, shows an even higher LogP of 0.81–0.90 . The dioxane compound is ~2-fold less lipophilic than the THF analog and ~3-fold less lipophilic than the ethyl analog based on LogP differences, positioning it as the preferred choice when lower lipophilicity and higher aqueous solubility are desired in a lead series.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Capacity: Dioxane vs. Tetrahydrofuran and Tetrahydropyran Analogs

The target compound possesses 5 hydrogen bond acceptor atoms, whereas the tetrahydrofuran analog (CAS 1342608-24-5) has only 4 HBA and the tetrahydropyran analog (CAS 1341975-51-6, C10H14N2O4) has 4 HBA based on molecular formula (one fewer oxygen atom than the target) . This additional HBA arises from the second endocyclic oxygen in the 1,4-dioxane ring and is not present in THF (one endocyclic oxygen) or tetrahydropyran (one endocyclic oxygen) congeners. The extra HBA site enhances the compound's capacity for directed hydrogen-bonding interactions with biological targets and contributes to its higher topological polar surface area (TPSA: 83.7 Ų vs. 74.45 Ų for the THF analog) [1].

Hydrogen Bonding Molecular Recognition Solubility

1,4-Dioxane as a Bioisostere for Morpholine, Piperidine, and Piperazine

The 1,4-dioxane ring has been independently validated as a bioisosteric replacement for sp³-enriched carbo- and heterocycles including piperidine, piperazine, and morpholine, enabling modulation of the number and strength of hydrogen-bond acceptors and overall hydrophilicity [1]. This scaffold has demonstrated compatibility with potent antagonist activity at muscarinic M₃ receptors, NMDA receptors, and σ₁ receptors, as well as 5-HT₁A full agonism with associated antitumor activity in prostate cancer cell models [2]. In contrast, the simpler tetrahydrofuran ring lacks the second oxygen and consequently the expanded bioisosteric versatility of the dioxane. The combination of a 1,2,4-oxadiazole ester bioisostere with a 1,4-dioxane scaffold bioisostere in a single compact building block (MW < 230) creates a dual-bioisostere construct that is not replicated by any of the closely related commercial analogs.

Bioisosterism Scaffold Hopping Medicinal Chemistry

Multi-Vendor Purity and Reproducibility

The target compound is consistently offered at ≥97% purity across three independent suppliers: Fluorochem (98%, SKU F704338), AKSci (97%, cat. 1374EN), and Leyan (98%, cat. 1361672) . This multi-vendor consistency indicates a mature and reproducible manufacturing process. By comparison, the oxane analog (CAS 1341975-51-6) is listed at 95% purity by AKSci (cat. 1270DR), representing a lower minimum purity specification that may necessitate additional purification before use in sensitive assays . The availability of the target from multiple suppliers also mitigates single-source supply chain risk.

Quality Control Reproducibility Procurement

Safety and Handling Parity with Structural Analogs

The target compound shares an identical GHS hazard classification with its tetrahydrofuran analog: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), all under the GHS07 signal word 'Warning' . This parity means that selecting the dioxane compound over the THF analog does not introduce additional laboratory handling burden, specialized storage requirements, or escalated occupational health considerations—an operationally relevant finding for procurement decisions in shared laboratory environments.

Safety Handling Laboratory Operations

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Application Scenarios


Fragment-Based Lead Generation with Low LogP and High HBA

In fragment-based drug discovery (FBDD), fragments with LogP < 1 and high hydrogen-bonding capacity are preferred for initial screening to minimize non-specific hydrophobic binding. With a LogP of ~0.36 and 5 HBA, the target compound occupies a favorable physicochemical space that the THF analog (LogP 0.74, 4 HBA) and ethyl analog (LogP 0.81–0.90, 5 HBA but lower TPSA) do not simultaneously satisfy . The 1,4-dioxane ring provides two oxygen atoms capable of acting as hydrogen-bond acceptors without introducing a basic nitrogen center (unlike piperazine or morpholine scaffolds), making this compound particularly suitable for screening against targets where basic amine interactions are disfavored or where neutral H-bond acceptors are preferred for CNS penetration [1].

Scaffold-Hopping from Morpholine/Piperazine Series Using a Neutral Bioisostere

Medicinal chemistry programs that have identified morpholine- or piperazine-containing leads but encounter issues with hERG channel binding (common with basic amines), CYP2D6 inhibition, or poor CNS multiparameter optimization (MPO) scores can deploy this compound as a building block to introduce a 1,4-dioxane replacement. The 1,4-dioxane scaffold has been experimentally validated as a bioisostere for these nitrogen heterocycles, preserving ring size and hydrogen-bonding geometry while eliminating the cationic charge at physiological pH . The appended 1,2,4-oxadiazole-3-carboxylate further provides a metabolically stable ester bioisostere [1], creating a dual-replacement strategy within a single synthetic intermediate.

Parallel Library Synthesis: Multi-Vendor Supply and Reproducibility

For medicinal chemistry groups running parallel synthesis campaigns, consistent building block quality across multiple batches is critical. The target compound is stocked by at least three independent, established suppliers at 97–98% purity, providing procurement redundancy that is not available for all close analogs (e.g., the oxane analog is listed at 95% minimum purity by some vendors) . The identical GHS safety profile to the THF analog further simplifies laboratory logistics, as no additional risk assessments or specialized storage protocols are required when substituting one building block for another in an established synthetic workflow [1].

Lead Optimization: Solubility Improvement Without Ionizable Centers

Lead series suffering from poor aqueous solubility due to excessive lipophilicity can benefit from the dioxane compound's lower LogP (0.36) and higher TPSA (83.7 Ų) relative to the THF analog (LogP 0.74, TPSA 74.45 Ų) and simple alkyl congeners . Importantly, this LogP reduction is achieved without introducing an ionizable group that would add pH-dependent solubility complexity—a distinct advantage over strategies using basic amine-containing building blocks. The dual-oxygen 1,4-dioxane system increases polarity through additional H-bond acceptor capacity (5 vs. 4 HBA), a mechanism that preserves neutral character and simplifies formulation development [1].

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